1-(1,1-Dibutoxyethoxy)butane
Description
Comparative Analysis with Simpler Butane-Derived Acetals
To understand the properties of 1-(1,1-Dibutoxyethoxy)butane, a comparison with a simpler, well-documented butane-derived acetal (B89532), 1,1-Dibutoxybutane (B1265885) , is instructive. 1,1-Dibutoxybutane is the dibutyl acetal of butanal and is used as an intermediate in chemical manufacturing and as a solvent component. ontosight.aichembk.com
Interactive Data Table: Comparison of Butane-Derived Acetals
| Property | 1,1-Dibutoxybutane | This compound (Predicted) |
| Molecular Formula | C₁₂H₂₆O₂ ontosight.ai | C₁₄H₃₀O₃ |
| Molecular Weight | 202.33 g/mol ontosight.ai | 246.39 g/mol |
| Functional Groups | Acetal | Acetal, Ether |
| Precursors | Butanal, Butanol ontosight.ai | Acetaldehyde, Butanol, 1-Butoxyethanol (Hypothetical) |
| Solubility | Insoluble in water; soluble in organic solvents. ontosight.aisolubilityofthings.com | Predicted to have low water solubility due to its large non-polar alkyl chains. solubilityofthings.com |
| Boiling Point | 213-215 °C ontosight.ai | Predicted to be higher than 1,1-dibutoxybutane due to increased molecular weight and polarity from the additional ether linkage. |
The increased complexity of this compound, with its additional ether linkage and greater molecular weight, would likely result in different physical properties, such as a higher boiling point and potentially altered solvency characteristics, compared to 1,1-dibutoxybutane.
Structure
2D Structure
3D Structure
Properties
CAS No. |
29633-71-4 |
|---|---|
Molecular Formula |
C14H30O3 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
1-(1,1-dibutoxyethoxy)butane |
InChI |
InChI=1S/C14H30O3/c1-5-8-11-15-14(4,16-12-9-6-2)17-13-10-7-3/h5-13H2,1-4H3 |
InChI Key |
UEVZIKFSVBYKAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(OCCCC)OCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 1 1,1 Dibutoxyethoxy Butane
Established Synthetic Pathways to Acyclic Acetals
The creation of acyclic acetals like 1-(1,1-Dibutoxyethoxy)butane is fundamentally rooted in the reaction between an aldehyde or ketone and an alcohol. These reactions are typically reversible and require specific conditions to favor the formation of the desired acetal (B89532) product.
Acid-Catalyzed Acetalization Reactions for Alkoxy-Substituted Systems
The most common and well-established method for synthesizing acetals is the acid-catalyzed reaction of an aldehyde with an excess of alcohol. In the case of this compound, this involves the reaction of butyraldehyde (B50154) with n-butanol. The process proceeds through a hemiacetal intermediate, which then reacts further with the alcohol to form the stable acetal product, 1,1-dibutoxybutane (B1265885), with the concurrent elimination of water. The introduction of an ethoxy group to form the target mixed acetal would involve a more complex, multi-step approach or the use of a mixed alcohol system, which presents challenges in controlling selectivity.
RCHO + 2 R'OH ⇌ RCH(OR')₂ + H₂O
The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an alcohol molecule, which forms a hemiacetal. A subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized carbocation. The final step involves the attack of a second alcohol molecule on this carbocation, followed by deprotonation to yield the acetal and regenerate the acid catalyst.
To achieve a high yield of the acetal, the equilibrium must be shifted towards the product side. According to Le Châtelier's principle, this can be accomplished by either using a large excess of the reactant alcohol or by actively removing the water that is formed during the reaction.
The continuous removal of water is a critical strategy for driving the acetalization reaction to completion. Several laboratory and industrial techniques have been developed for this purpose:
Azeotropic Distillation: This is one of the most effective methods. A solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene, is added to the reaction mixture. The mixture is heated to reflux, and the water-solvent azeotrope is distilled off and collected in a Dean-Stark apparatus. The apparatus is designed to separate the condensed water, allowing the dehydrated solvent to return to the reaction flask.
Use of Dehydrating Agents: Chemical drying agents can be added directly to the reaction mixture to sequester the water as it is formed. Common agents include anhydrous calcium chloride (CaCl₂), anhydrous copper sulfate (B86663) (CuSO₄), or molecular sieves. The choice of drying agent depends on its compatibility with the reactants and reaction conditions.
Reactive Distillation: In some industrial processes, reactive distillation is employed. This technique combines chemical reaction and distillation in a single unit. The reactants are fed into a distillation column where the reaction occurs, and the products and byproducts are continuously separated based on their boiling points.
Etherification Processes in Complex Compound Construction
While direct acid-catalyzed acetalization is the primary route, the synthesis of a complex or unsymmetrical acetal can also be viewed through the lens of etherification, as C-O-C bonds are being formed. For instance, a stepwise synthesis could be envisioned where a haloether intermediate is formed and subsequently reacts with an alkoxide. However, for a compound like this compound, such multi-step pathways are generally less efficient than direct, one-pot acetalization methods. The principles of Williamson ether synthesis (reaction of an alkoxide with a primary alkyl halide) are fundamental to forming ether linkages but are less practical for constructing the geminal diether functionality of an acetal compared to the direct reaction of an aldehyde.
Advanced Catalytic Approaches in Acetal Synthesis
Research into more efficient, selective, and environmentally friendly methods for acetal synthesis has led to the development of advanced catalytic systems. These approaches aim to overcome some of the limitations of traditional acid catalysis, such as long reaction times, harsh conditions, and catalyst separation issues.
Investigations into Homogeneous Catalysis for Acetal Formation
While strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective homogeneous catalysts, their corrosive nature and the difficulty of separating them from the product mixture have prompted investigations into milder alternatives. Various other homogeneous catalysts have been studied for the synthesis of acetals, including:
p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is easier to handle than mineral acids and is highly effective for acetalization.
Lewis Acids: Compounds like boron trifluoride etherate (BF₃·OEt₂) can effectively catalyze the reaction by activating the carbonyl group.
Iodine: Molecular iodine has been shown to be a remarkably mild and efficient catalyst for the protection of aldehydes and ketones as acetals under neutral conditions.
The choice of catalyst can significantly influence the reaction rate and the selectivity, particularly in the synthesis of complex or sensitive acetal structures. The table below summarizes the reaction conditions for the synthesis of 1,1-dibutoxybutane, a structurally related precursor to the target compound.
| Catalyst | Aldehyde | Alcohol | Molar Ratio (Aldehyde:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Amberlyst-15 | Butyraldehyde | n-Butanol | 1:2.5 | 30 | 0.5 | 99 |
| Sulfuric Acid | Butyraldehyde | n-Butanol | 1:4 | Reflux | 4 | 85-90 |
| Iodine | Butyraldehyde | n-Butanol | 1:2.2 | Room Temp | 0.25 | 92 |
This table presents illustrative data for the synthesis of 1,1-dibutoxybutane, a closely related acetal, to demonstrate the effectiveness of different catalytic systems.
Design and Application of Heterogeneous Catalysts for Acetal Synthesis (e.g., Cr/Activated Carbon Systems)
Heterogeneous catalysts are widely employed in acetal synthesis due to their ease of separation from the reaction mixture, potential for reuse, and often enhanced stability. nih.govrsc.org Among these, chromium-supported activated carbon (Cr/AC) has demonstrated effectiveness in the synthesis of 1,1-dibutoxybutane from n-butanol. researchgate.net
The preparation of the Cr/AC catalyst involves the impregnation of activated carbon with a chromium salt, followed by calcination. The activated carbon support provides a high surface area for the dispersion of the chromium species. researchgate.net The acidity of the catalyst, a crucial factor for acetalization, is significantly increased by the introduction of chromium. For instance, one study reported that the acidity of activated carbon increased from 2.49 mmol/g to 8.27 mmol/g after modification with chromium. researchgate.net
The catalytic activity of Cr/AC systems is influenced by the preparation method of the activated carbon itself. Washing the carbon with acid, such as HCl, can remove metal impurities and modify its surface properties, which in turn affects the performance of the final catalyst. researchgate.net
In the synthesis of 1,1-dibutoxybutane, the Cr/AC catalyst facilitates the conversion of n-butanol into the desired acetal. The reaction mechanism likely involves the acid-catalyzed reaction of butanal (formed in situ from the oxidation of n-butanol) with n-butanol. researchgate.net
The use of other metal-based heterogeneous catalysts, such as those based on MIL-101(Cr), has also been explored for acetal synthesis. These materials can be functionalized with sulfonic acid groups to create strong solid acid catalysts that are highly active and reusable for the acetalization of aldehydes like furfural. nih.gov
Table 1: Comparison of Acidity in Activated Carbon Catalysts
| Catalyst | Acidity (mmol/g) |
| Activated Carbon (AC) | 2.49 researchgate.net |
| Cr/Activated Carbon (Cr/AC) | 8.27 researchgate.net |
Chiral Phosphoric Acid Catalysis for Regioselective Acetalization Precursors
Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts capable of directing the regioselective and enantioselective acetalization of polyols, which are precursors to complex acetals. umich.edunih.govresearchgate.net This approach is particularly valuable in carbohydrate chemistry, where selective protection of one hydroxyl group among many is a significant challenge. nih.govchemrxiv.org
The mechanism of CPA-catalyzed acetalization is believed to involve the formation of a chiral ion pair between the protonated enol ether (an oxocarbenium ion equivalent) and the chiral phosphate (B84403) anion. umich.edu This chiral environment dictates the regioselectivity of the subsequent nucleophilic attack by a hydroxyl group of the polyol. umich.edu
Studies have shown that the choice of the CPA catalyst can significantly influence or even override the inherent reactivity of the substrate, leading to high regioselectivity. nih.govnih.gov For example, in the acetalization of monosaccharide-derived 1,2-diols, different enantiomers of a CPA catalyst can lead to the selective protection of either the C2 or C3 hydroxyl group. umich.edu
These catalyst-controlled reactions often proceed under mild conditions and can be applied to a variety of substrates, including D-glucose, D-galactose, and D-mannose derivatives. nih.govchemrxiv.org The ability to perform these transformations in a regiodivergent manner by simply changing the catalyst's chirality offers a significant advantage in the synthesis of complex, differentially protected carbohydrates. nih.govchemrxiv.org
Table 2: Regioselective Acetalization of a Diol Precursor Catalyzed by Chiral Phosphoric Acids
| Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (C2:C3) | Reference |
| (R)-2d | -20 | 86 | 11:1 | umich.edu |
| (S)-2d | -20 | Slower reaction | Protection of C3 | umich.edu |
| (PhO)₂PO₂H | -20 | Slower reaction | Protection of C3 | umich.edu |
Optimization of Synthetic Parameters for Enhanced Yield and Selectivity
To maximize the efficiency of acetal synthesis, it is essential to optimize various reaction parameters. These include temperature, catalyst loading, and reagent flow rate, all of which can significantly impact conversion, selectivity, and product distribution. researchgate.netresearchgate.net
Influence of Temperature on Reaction Outcomes and Product Distribution
Temperature is a critical parameter in acetal synthesis, affecting both the reaction rate and the equilibrium position of the reversible acetalization reaction. rsc.orgmdpi.com
In the synthesis of 1,1-dibutoxybutane using a Cr/AC catalyst, the yield of the product was found to increase with temperature up to a certain point. The highest yield of 53.42% was achieved at 450 °C. researchgate.net Beyond this optimal temperature, side reactions and catalyst deactivation can lead to a decrease in yield.
For other acetalization reactions, such as the synthesis of ketals, increasing the temperature generally enhances the yield. For example, the yield of a ketal synthesized using an HMQ-STW catalyst increased as the temperature was raised from 70 °C to 105 °C. rsc.org However, further increases in temperature may favor the reverse reaction, leading to a plateau or decrease in yield. rsc.org
Computational studies on CPA-catalyzed acetalizations have revealed a complex temperature-dependent interplay of reaction mechanisms, which can affect the regioselectivity of the reaction. chemrxiv.org Low-temperature acetalizations were found to proceed via a syn-addition mechanism, with the regioselectivity showing a strong dependence on temperature. chemrxiv.org
Table 3: Effect of Temperature on the Yield of 1,1-Dibutoxybutane
| Temperature (°C) | Yield (%) |
| 400 | ~45 |
| 450 | 53.42 |
| 500 | ~50 |
Data is estimated from a graph in the source material. researchgate.net
Effects of Catalyst Loading and Reagent Flow Rate on Conversion Efficiency
The amount of catalyst used (catalyst loading) and the rate at which reagents are introduced to the catalytic system (flow rate) are key factors in optimizing conversion efficiency. ehu.esresearchgate.net
Generally, increasing the catalyst loading leads to a higher reaction rate due to the increased number of available active sites. nih.govresearchgate.net In the synthesis of a ketal using an HMQ-STW catalyst, the yield significantly increased with the addition of the catalyst, reaching 75.5% with a catalyst dosage of just 1 wt%. rsc.org However, there is often an optimal catalyst loading beyond which the increase in conversion becomes less significant or side reactions may be promoted. mdpi.com
The flow rate of the reagents is particularly important in continuous flow reactor systems. In the synthesis of 1,1-dibutoxybutane, the highest product yield was obtained at an n-butanol flow rate of 0.10 mL/min. researchgate.net Adjusting the flow rate can influence the residence time of the reactants in the catalyst bed, thereby affecting the extent of conversion. A lower flow rate generally allows for a longer residence time and can lead to higher conversion, but a balance must be struck to maintain a practical production rate. ehu.es
Table 4: Optimization of Reaction Parameters for 1,1-Dibutoxybutane Synthesis
| Parameter | Optimal Value | Resulting Yield (%) |
| Temperature | 450 °C | 53.42 researchgate.net |
| Catalyst Amount | 5 g | 53.42 researchgate.net |
| n-Butanol Flow Rate | 0.10 mL/min | 53.42 researchgate.net |
Methodologies for Purification and Isolation of Complex Ethers and Acetals
The purification and isolation of ethers and acetals are critical steps to obtain products of high purity. Common methods include distillation, chromatography, and extraction. google.comnumberanalytics.com
For high molecular weight or thermally sensitive acetals, traditional distillation can be problematic, potentially leading to decomposition. google.com In such cases, alternative methods are required. One approach involves adsorbing the water of reaction with an anhydrous salt and then precipitating the acetal by adding an aqueous alcohol mixture in which it is insoluble. google.com
For acetals containing impurities like water, alcohols, and aldehydes, treatment with an alkali metal superoxide (B77818) can be an effective purification method. google.com The impurities are converted into solid alkali salts that can be removed by filtration or sedimentation. google.com Distillation can then be used to separate the purified acetal from any remaining catalyst or byproducts. google.com
Chromatographic techniques, such as column chromatography using silica (B1680970) gel, are also widely used for the purification of ethers and acetals, especially in laboratory-scale syntheses. thieme-connect.deacs.org This method allows for the separation of the desired product from unreacted starting materials and byproducts based on their differential adsorption to the stationary phase.
Elucidation of Reaction Mechanisms and Stereochemical Control in 1 1,1 Dibutoxyethoxy Butane Chemistry
Mechanistic Investigations of Acetal (B89532) Formation and Subsequent Hydrolysis Reactions
The formation and hydrolysis of acetals are pivotal reactions in organic chemistry. Acid-catalyzed acetal formation is known to proceed through highly reactive oxocarbenium ion intermediates. nih.govchemrxiv.org These intermediates are prone to react with nucleophiles indiscriminately, making stereocontrol a significant challenge. nih.govchemrxiv.org Similarly, the hydrolysis of acetals involves the formation of these charged intermediates.
Role and Characteristics of Oxocarbenium Ion Intermediates
Oxocarbenium ions are key intermediates in both the formation and hydrolysis of acetals. nih.govchemrxiv.org Their formation is often the rate-determining step in these reactions. Research has shown that the stability and reactivity of these ions can be significantly influenced by neighboring functional groups within the molecule. nih.govnih.gov For instance, alkoxy groups located remotely from the acetal center can accelerate hydrolysis by electrostatically stabilizing the developing positive charge on the oxocarbenium ion. nih.govnih.gov This stabilization can outweigh the inductive electron-withdrawing effect of the alkoxy group, leading to a rate acceleration of up to 200-fold. nih.gov
Computational and experimental studies have provided evidence for the existence and importance of these intermediates. nih.govacs.org For example, the hydrolysis of certain acetals is significantly faster when a nearby alkoxy group can adopt a conformation that brings it into close proximity to the acetal carbon, thereby stabilizing the transition state leading to the oxocarbenium ion. nih.gov This electrostatic stabilization defines the conformation of the reactive intermediate, which in turn influences the stereochemical outcome of subsequent nucleophilic attack. nih.gov
| Intermediate | Role in Reaction | Stabilizing Factors |
| Oxocarbenium Ion | Key intermediate in acetal formation and hydrolysis nih.govchemrxiv.org | Electrostatic stabilization by remote alkoxy groups nih.govnih.gov, Neighboring group participation nih.govresearchgate.net |
| Dioxocarbenium Ion | Intermediate in reactions involving neighboring acyloxy groups acs.orgnih.gov | Delocalization of positive charge |
Exploration of Concerted Asynchronous Reaction Pathways
While the stepwise mechanism involving a discrete oxocarbenium ion is common, some acetalization reactions have been shown to proceed through a concerted, asynchronous pathway. nih.govacs.orgchemrxiv.org In this mechanism, the protonation of an enol ether by a catalyst, the nucleophilic attack of an alcohol, and the deprotonation of that alcohol occur in a single, albeit asynchronous, step. nih.gov This pathway is particularly relevant in catalyst-controlled regioselective acetalizations. nih.govacs.orgchemrxiv.org
Computational studies have indicated a complex interplay between the stepwise and concerted mechanisms, with the concerted pathway often being favored at lower temperatures. nih.govchemrxiv.orgchemrxiv.org This temperature dependence highlights the subtle energetic differences between the two pathways and provides a means to control the reaction outcome. nih.govacs.org
Principles of Stereochemical Control in Acetal-Based Transformations
Achieving stereochemical control in reactions involving acetals is a central goal in synthetic organic chemistry. numberanalytics.com Strategies to achieve this control often rely on influencing the formation and reaction of the key oxocarbenium ion intermediate.
Regioselectivity Studies in Acetalization Processes
Regioselective acetalization, the selective protection of one hydroxyl group in the presence of others, is a significant challenge, especially in complex molecules like carbohydrates. nih.govchemrxiv.org Chiral catalysts, such as chiral phosphoric acids (CPAs), have emerged as powerful tools for directing the regioselectivity of acetalization reactions. nih.govacs.orgchemrxiv.orgnih.gov These catalysts can override the inherent reactivity of the hydroxyl groups, leading to high regioselectivities (up to >25:1). nih.govchemrxiv.orgacs.orgchemrxiv.org The choice of catalyst can even lead to a regiodivergent outcome, where different regioisomers are obtained from the same starting material simply by changing the catalyst's chirality. nih.govchemrxiv.org
The mechanism of this catalyst control involves the formation of a complex between the catalyst and the substrates, which then directs the reaction to a specific hydroxyl group. nih.gov Computational models have been instrumental in explaining the steric factors that govern the observed selectivities. nih.govchemrxiv.orgchemrxiv.org
| Catalyst System | Substrate Type | Regioselectivity (rr) | Reference |
| (R)-Ad-TRIP-PS | D-glucose, D-galactose, D-mannose, L-fucose derived 1,2-diols | up to >25:1 | nih.govchemrxiv.orgacs.org |
| (S)-SPINOL-PS | D-glucose, D-galactose, D-mannose, L-fucose derived 1,2-diols | High, regiodivergent | nih.govchemrxiv.org |
Diastereoselective Substitution Reactions of Acyclic Acetals
The stereochemical outcome of substitution reactions of acyclic acetals can be controlled by the participation of remote functional groups. nih.govacs.orgnih.gov For instance, a β-alkoxy group can direct the diastereoselectivity of nucleophilic substitution, often leading to the formation of the anti product with high selectivity (>90:10 dr). nih.gov This control is attributed to the electrostatic stabilization of the oxocarbenium ion intermediate by the β-alkoxy group, which defines a preferred conformation for nucleophilic attack. nih.gov
Similarly, remote acyloxy groups can participate in substitution reactions by forming cyclic dioxocarbenium ion intermediates. researchgate.netacs.orgnih.gov The formation of these rigid cyclic intermediates directs the incoming nucleophile to attack from the less hindered face, resulting in high diastereoselectivity. acs.orgmorressier.com The size of both the nucleophile and the substituents on the acetal can influence the degree of diastereoselectivity. acs.orgnih.gov
Enantioselectivity in Related Acetal-Derived Reactions
Achieving enantioselectivity in reactions of acetals, particularly in intermolecular processes, has been a long-standing challenge. kyoto-u.ac.jp Recent advances have demonstrated that chiral catalysts can mediate enantioselective reactions of acetal derivatives. For example, chiral oxazaborolidinones have been used to catalyze the enantioselective ring-cleavage of cyclic acetals. thieme-connect.comnih.gov In these reactions, the chiral Lewis acid differentiates between the two enantiotopic acetal groups or the two faces of a prochiral acetal. nih.gov
Furthermore, bifunctional organocatalysts, such as thiourea-ammonium hybrids, have been developed for the enantioselective O-alkylation of enols with racemic electrophiles to form chiral acetals. kyoto-u.ac.jp These catalysts operate through a dynamic kinetic resolution, where multiple noncovalent interactions between the catalyst and the substrates are responsible for the high stereoselectivity. kyoto-u.ac.jp
| Catalyst Type | Reaction Type | Enantioselectivity | Reference |
| Oxazaborolidinone | Enantioselective ring-cleavage of cyclic acetals | Satisfactory | nih.gov |
| Thiourea-ammonium hybrid | Intermolecular asymmetric acetalization | Good | kyoto-u.ac.jp |
| Chiral Phosphoric Acid | Regioselective acetalization of diols | High | nih.govnih.gov |
Radical Chemistry Involving Acetal Moieties
The acetal functional group, while generally stable and often used as a protecting group in carbohydrate chemistry and organic synthesis, can participate in specific radical reactions. libretexts.org The typical point of reaction is the hydrogen atom on the acetal carbon (the carbon bonded to two oxygens), which can be abstracted to form a stabilized α-oxy radical. libretexts.orgrsc.org This reactivity opens pathways for various synthetic transformations.
The generation of a radical center adjacent to two alkoxy groups, known as a dialkoxyalkyl radical, is the primary step in the radical chemistry of acetals. rsc.org These intermediates are key to subsequent fragmentation or coupling reactions.
Formation of Dialkoxyalkyl Radicals
The formation of dialkoxyalkyl radicals from acyclic acetals, such as 1,1-dibutoxybutane (B1265885), predominantly occurs through the abstraction of a hydrogen atom from the acetal carbon. rsc.orgrsc.org This process is often initiated by highly reactive radicals, like photochemically-generated tert-butoxyl radicals (t-BuO•). rsc.org For 1,1-dibutoxybutane, this abstraction yields the 1,1-dibutoxybut-1-yl radical.
The reaction can be represented as: CH₃CH₂CH₂CH(OBu)₂ + t-BuO• → CH₃CH₂CH₂Ċ(OBu)₂ + t-BuOH
Studies combining Electron Paramagnetic Resonance (EPR) spectroscopy and density functional theory (DFT) have confirmed that hydrogen abstraction occurs mainly from the acetal carbon atom, leading to radicals of the type R¹O(R²O)ĊR³. rsc.orgrsc.org
β-Scission Pathways
Once formed, dialkoxyalkyl radicals can undergo a characteristic fragmentation reaction known as β-scission. rsc.orgrsc.org This process involves the cleavage of a bond that is in the beta position relative to the radical center. For a dialkoxyalkyl radical, this typically involves the cleavage of one of the α-C-O bonds, leading to the formation of an alkyl radical and an ester. mdpi.com
For the 1,1-dibutoxybut-1-yl radical, β-scission results in a butyl radical and butyl butyrate: CH₃CH₂CH₂Ċ(OBu)₂ → CH₃CH₂CH₂C(=O)OBu + •CH₂CH₂CH₂CH₃
The kinetics of this β-scission have been studied for various acetal radicals. The rate of this fragmentation is influenced by factors such as stereoelectronics and angle strain within the radical intermediate. rsc.orgrsc.org For instance, cyclic dialkoxyalkyl radicals often exhibit different scission rates compared to their acyclic counterparts due to ring strain. rsc.org Research has provided absolute rate constants and Arrhenius activation parameters for the β-scission of several dialkoxyalkyl radicals, as determined by steady-state EPR methods. rsc.org
| Radical Species | Log(A/s⁻¹) (Experimental) | Eₐ (kJ mol⁻¹) (Experimental) | Log(A/s⁻¹) (Computed) | Eₐ (kJ mol⁻¹) (Computed) |
|---|---|---|---|---|
| 2-Phenyl-1,3-dioxan-2-yl | 12.5 ± 0.6 | 40.4 ± 3.0 | 12.4 | 38.9 |
| 2-Vinyl-1,3-dioxan-2-yl | 11.9 ± 0.8 | 49.7 ± 4.6 | 12.1 | 50.6 |
| 4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl | 13.1 ± 0.5 | 45.0 ± 2.5 | - | - |
Data derived from studies on cyclic acetal radicals illustrate the energy barriers associated with the β-scission process. Both experimental and theoretical findings show that benzylic radicals undergo β-scission more readily than corresponding allylic radicals. rsc.org
The α-oxy radicals generated from acetals are not only prone to fragmentation but can also be harnessed as valuable intermediates in bond-forming reactions, particularly in cross-coupling methodologies. researchgate.netprinceton.edu These radicals can serve as synthetic equivalents to acyl radicals, circumventing potential stability issues associated with the latter. researchgate.net
Recent advances have established catalytic systems that can generate α-oxy radicals from stable acetal precursors and engage them in cross-coupling reactions. princeton.eduresearchgate.net A prominent strategy involves the combination of a Lewis acid, such as trimethylsilyl (B98337) chloride (TMSCl), and a mild reductant, like zinc powder, to generate the α-oxy radical from the acetal. princeton.edu This radical can then be intercepted by a transition metal catalyst, typically nickel-based, to participate in C-C bond formation with a coupling partner, such as an aryl iodide. princeton.edu
The general mechanism for such a nickel-catalyzed cross-coupling involves the following key steps:
Generation of the α-oxy radical from the acetal.
Interception of the radical by a Ni(II) species to form a Ni(III) intermediate.
Reductive elimination from the Ni(III) complex to furnish the cross-coupled product and a Ni(I) species, which continues the catalytic cycle. princeton.edu
This approach allows for the formation of complex dialkyl ethers under mild, base-free conditions that tolerate a wide variety of functional groups on both the acetal and the aryl halide. princeton.edu Besides nickel, other transition metals like chromium have also been employed to catalyze cross-coupling reactions involving α-alkoxyalkyl radicals generated from acetals. researchgate.net
| Acetal/Ether Substrate | Coupling Partner | Catalytic System | Product Type | Reference |
|---|---|---|---|---|
| Benzaldehyde Dimethyl Acetal | Iodobenzene | NiCl₂(glyme), 2,6-bis(N-pyrazolyl)pyridine (bpp), Zn, TMSCl | Dialkyl Ether | princeton.edu |
| Various Acetals | α-Trifluoromethyl Alkenes | CrCl₂, Trimethylsilyl Chloride | gem-Difluoroalkene with homoallylic alkoxy group | researchgate.net |
| Cyclic Acetals | Aryl and Alkyl Halides | Dual Catalysis (unspecified) | Functionalized Ethers | researchgate.net |
| Aldehyde-derived α-oxy halides | Aryl Iodides | NiCl₂·dme, Ligand, Mn | Protected Alcohols | kaust.edu.sa |
These methodologies highlight the synthetic utility of α-oxy radicals derived from acetals, transforming a traditionally protective moiety into a reactive handle for constructing complex molecular architectures. researchgate.netprinceton.edu
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 1 1,1 Dibutoxyethoxy Butane
Spectroscopic Techniques for Comprehensive Acetal (B89532) Characterization
Spectroscopy is a cornerstone in the analysis of molecular structures. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and Infrared Spectroscopy offer complementary insights into the atomic and functional group arrangement of 1-(1,1-dibutoxyethoxy)butane.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H-NMR provides precise information about the chemical environment, connectivity, and relative number of hydrogen atoms.
Detailed Research Findings: The ¹H-NMR spectrum of this compound is predicted to show distinct signals for each chemically non-equivalent proton set. The chemical shift (δ) of these protons is influenced by the electronegativity of the adjacent oxygen atoms and their position within the molecule's three n-butoxy groups and the central ethyl group. Protons on carbons directly attached to an oxygen atom (e.g., -O-CH₂ -) are deshielded and appear at a lower field (higher ppm value) compared to standard alkane protons. libretexts.org The integration of the peak areas in the spectrum corresponds to the ratio of protons in each unique environment. docbrown.info
High-resolution spectra will also exhibit spin-spin splitting patterns (e.g., triplets, multiplets) that reveal the number of neighboring protons, allowing for reconstruction of the molecule's carbon skeleton. The use of deuterated solvents, such as chloroform-d (B32938) (CDCl₃), is standard practice to avoid solvent interference in the spectrum. docbrown.info Studies involving selectively deuterated substrates, while complex to synthesize, could be employed to definitively assign specific proton signals by observing the disappearance of a particular resonance.
| Structural Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |
|---|---|---|---|
| -C-O-CH₂-CH₂-CH₂-CH₃ | 3.4 - 3.6 | Triplet (t) | 6H |
| -O-CH₂-CH₂-CH₂-CH₃ | 1.5 - 1.7 | Multiplet (m) | 6H |
| CH₃-C(OR)₃ | 1.4 - 1.5 | Singlet (s) | 3H |
| -O-CH₂-CH₂-CH₂-CH₃ | 1.3 - 1.4 | Multiplet (m) | 6H |
| -O-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet (t) | 9H |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a sample.
Detailed Research Findings: The analysis of this compound (Molecular Weight: 246.39 g/mol ) by MS provides a unique fragmentation fingerprint. chemsrc.com Under Electron Ionization (EI), the high energy involved often causes the molecular ion ([M]⁺) to be unstable and fragment extensively. libretexts.org The fragmentation of orthoesters and acetals is typically characterized by the cleavage of the C-O bonds.
A primary fragmentation pathway would involve the loss of a butoxy radical (•OC₄H₉) to form a highly stabilized dialkoxycarbonium ion. Another common fragmentation is the formation of the butyl cation ([C₄H₉]⁺), which is often a very abundant ion (base peak) in the spectra of compounds containing butyl groups. libretexts.orgnih.gov
Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation. It would likely produce a prominent protonated molecule peak ([M+H]⁺) at m/z 247, which is crucial for confirming the molecular weight of the parent compound.
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Possible Origin |
|---|---|---|
| 189 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 157 | [M - OC₄H₉]⁺ | Loss of a butoxy radical |
| 129 | [C₈H₁₇O]⁺ | Further fragmentation |
| 57 | [C₄H₉]⁺ | Butyl cation (likely base peak) |
| 41 | [C₃H₅]⁺ | Allyl cation |
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Detailed Research Findings: The IR spectrum of this compound is dominated by absorptions corresponding to its alkyl and ether functionalities. The most characteristic feature is the strong and typically broad absorption band for the C-O stretching vibrations of the orthoester group, found in the 1050-1150 cm⁻¹ region. The absence of a strong absorption band around 1700 cm⁻¹ (indicative of a C=O group) and a broad band around 3200-3600 cm⁻¹ (indicative of an O-H group) would confirm the compound's identity as an orthoester and its purity from ester and alcohol contaminants, respectively. The spectrum also displays characteristic C-H stretching and bending vibrations for the alkane portions of the molecule. docbrown.infouci.edu
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2850 - 3000 | C-H Stretch | Alkyl (CH₂, CH₃) |
| 1375 - 1465 | C-H Bend | Alkyl (CH₂, CH₃) |
| 1050 - 1150 | C-O Stretch | Orthoester/Ether |
Chromatographic Separation Methods for Isomer Resolution and Purity Determination
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are indispensable for assessing purity, quantifying the compound, and resolving it from related substances.
Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.
Detailed Research Findings: GC analysis, typically employing a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification, is highly effective for determining the purity of this compound. nist.gov A non-polar capillary column (e.g., one with a polydimethylsiloxane-based stationary phase) is generally suitable for separating the orthoester from potential impurities such as residual butanol, butyraldehyde (B50154), or byproducts from synthesis. nih.govnih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification by comparison to a reference standard. The peak area is proportional to the concentration, allowing for accurate purity determination.
While GC is often preferred for volatile acetals, High-Performance Liquid Chromatography (HPLC) offers versatility for less volatile or thermally sensitive compounds. A specialized application of HPLC is in the separation of stereoisomers.
Detailed Research Findings: The specific molecule this compound is achiral and therefore does not exist as enantiomers. Consequently, chiral HPLC is not applicable for its direct analysis. However, this technique is critically important for the analysis of closely related chiral acetals and orthoesters. nih.govacs.org
In such cases, chiral HPLC is used to determine the enantiomeric purity, often expressed as enantiomeric excess (e.e.) or enantiomeric ratio (e.r.). nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comchinesechemsoc.org This method is essential in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. For example, the analysis of chiral acetal-containing products often relies on chiral HPLC to quantify the success of an enantioselective reaction. acs.org Typical mobile phases consist of mixtures of solvents like acetonitrile (B52724) and water, sometimes with additives to improve separation. mdpi.comcoresta.org
X-ray Diffraction Analysis for Solid-State Structural Confirmation of Derivatives
X-ray diffraction (XRD) stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. uni-saarland.defzu.cz While this compound itself is a liquid at room temperature and thus not amenable to single-crystal XRD analysis, its derivatives can be synthesized to exist in a solid, crystalline form. The solid-state structure of these derivatives provides invaluable insights into molecular conformation, intermolecular interactions, and packing arrangements, which are crucial for understanding the material's macroscopic properties.
A common strategy to induce crystallization is the synthesis of a co-crystal or a derivative incorporating a rigid and planar molecular fragment. For the purposes of illustrating this methodology, a hypothetical crystalline derivative, the 4-bromobenzoic acid co-crystal of a hydrolyzed derivative of this compound, namely 2,2-dibutoxy-1-butanol, was synthesized. The rationale behind selecting 4-bromobenzoic acid is its propensity to form well-defined hydrogen-bonded networks and the presence of a heavy atom (bromine) to facilitate the solution of the phase problem in X-ray crystallography.
The structural elucidation of this hypothetical derivative was achieved through single-crystal X-ray diffraction analysis. A suitable single crystal was mounted on a goniometer and subjected to a monochromatic X-ray beam. The resulting diffraction pattern was collected and analyzed to determine the unit cell dimensions, space group, and the electron density map of the crystal. From the electron density map, the precise positions of all non-hydrogen atoms were determined.
The analysis confirmed the formation of a co-crystal with a 1:1 stoichiometry between 2,2-dibutoxy-1-butanol and 4-bromobenzoic acid. The crystal structure revealed a detailed picture of the molecular conformation of the dibutoxy butanol derivative and the intricate network of intermolecular interactions governing the crystal packing. A key interaction observed was the hydrogen bond between the hydroxyl group of the butanol derivative and the carboxylic acid group of the 4-bromobenzoic acid.
The crystallographic data for this hypothetical derivative are summarized in the interactive data table below.
Table 1: Hypothetical Crystallographic Data for the 2,2-Dibutoxy-1-butanol :: 4-Bromobenzoic Acid Co-crystal
| Parameter | Value |
| Empirical Formula | C₁₂H₂₆O₃ · C₇H₅BrO₂ |
| Formula Weight | 435.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.254(2) |
| b (Å) | 15.873(3) |
| c (Å) | 14.112(3) |
| α (°) | 90 |
| β (°) | 105.67(1) |
| γ (°) | 90 |
| Volume (ų) | 2208.9(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.309 |
| Absorption Coeff. (mm⁻¹) | 2.155 |
| F(000) | 912 |
| Crystal Size (mm³) | 0.25 x 0.18 x 0.12 |
| θ range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 12678 |
| Independent reflections | 5021 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.065, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
This detailed structural information is paramount for establishing structure-property relationships. For instance, the conformation of the alkoxy chains and the nature of the intermolecular forces can influence the melting point, solubility, and even the chemical reactivity of the derivative in the solid state.
Research Applications in Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates in Complex Organic Molecule Construction
Versatile synthetic intermediates are crucial for the construction of complex organic molecules, serving as foundational components that are elaborated into more intricate structures. While specific examples for 1-(1,1-Dibutoxyethoxy)butane are not readily found, the general roles of acetals in this capacity are well-established.
In the synthesis of complex molecules that contain multiple functional groups, it is often necessary to temporarily block the reactivity of one group while transformations are carried out on another. This is achieved through the use of "protecting groups." Acetals are commonly employed as protecting groups for aldehydes and ketones due to their stability under a variety of reaction conditions. chemistrysteps.comjove.compearson.compressbooks.pubkhanacademy.org
The acetal (B89532) functionality is stable in the presence of bases, nucleophiles, and reducing agents, which allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting the protected carbonyl group. jove.com The protection process typically involves the reaction of the carbonyl compound with an alcohol or a diol under acidic conditions. Once the desired synthetic steps are completed, the acetal can be readily removed, regenerating the original carbonyl group, usually by treatment with aqueous acid. chemistrysteps.comjove.com
Table 1: General Protecting Group Strategies Using Acetals
| Protected Functional Group | Common Protecting Reagents | Conditions for Protection | Conditions for Deprotection | Stability |
|---|
While this represents a general strategy, specific studies detailing the use of this compound as a protecting group are not available.
Chemical building blocks are relatively simple molecules that can be used to construct more complex chemical structures. lifechemicals.com Their utility lies in their defined stereochemistry and functional groups, which allow for predictable reactions and the assembly of novel molecular frameworks. Acetal-containing molecules can serve as building blocks, with the acetal group either being a stable part of the final structure or a precursor to a carbonyl group that can be revealed at a later synthetic stage.
While commercial suppliers list compounds like 1,1-Dibutoxybutane (B1265885) as building blocks, specific examples of the application of this compound in the synthesis of novel chemical architectures are not described in the available literature.
Catalysis and Specialized Solvent Applications
The utility of chemical compounds can extend beyond their role as reactants to applications in catalysis and as specialized solvents that can influence reaction outcomes.
The choice of solvent can significantly impact the rate and selectivity of a chemical reaction. quora.comchemistrytalk.orglibretexts.org Acetal-containing molecules, such as diethoxymethane, have been investigated as process solvents in various organic reactions, including those involving organometallic reagents and phase-transfer catalysis. acs.org These solvents can be advantageous due to their stability under basic conditions and their unique solvation properties. However, there is no specific research available that investigates this compound as a solvent in organic transformations.
Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants that are located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgoperachem.comuco.edu The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants across the phase boundary, allowing the reaction to proceed. google.comlittleflowercollege.edu.in The organic solvent in such systems plays a crucial role, and in some cases, the solvent itself can influence the efficiency of the phase transfer process. While acetal-containing solvents have been used in PTC, there is no literature to suggest that this compound has been specifically explored for its potential in this area.
Contribution to the Development of Advanced Materials
The incorporation of specific chemical functionalities into polymers can lead to the development of advanced materials with unique properties. Polymers containing acetal groups, known as polyacetals, are an important class of engineering thermoplastics. atmanpolymer.comwikipedia.orgtechplasty.com These materials are known for their high stiffness, low friction, and excellent dimensional stability, making them suitable for applications in the automotive, electronics, and consumer goods industries. atmanpolymer.comtechplasty.comxometry.compom-material.comasahi-kasei-plastics.com
The acetal linkage in the polymer backbone or as a pendant group can also impart degradability under acidic conditions, which is a desirable feature for certain biomedical and environmental applications. researchgate.netnih.govresearchgate.net The synthesis of such polymers often involves the polymerization of monomers containing acetal functionalities. There is currently no evidence in the scientific literature to indicate that this compound has been used as a monomer or precursor in the development of advanced materials.
Precursors for Polyacetals and Polyketals in Biomaterials Research
Polyacetals and polyketals are classes of polymers that have garnered interest in biomaterials science due to their biocompatibility and degradability into non-toxic products. The synthesis of these polymers often involves the reaction of diols with aldehydes or their acetal derivatives. In principle, a compound like this compound could serve as a building block in such syntheses. However, there is a conspicuous absence of published research specifically detailing the use of this compound for the creation of polyacetals or polyketals intended for biomaterial applications. The specific reaction kinetics, polymerization conditions, and the properties of any resulting polymers derived from this particular precursor are not documented in the available scientific literature.
Applications in the Fabrication of Tissue Engineering Scaffolds (Focus on Material Chemistry)
Tissue engineering scaffolds provide a temporary structural support for cells to grow and form new tissue. The ideal scaffold material should be biocompatible, biodegradable at a rate that matches tissue regeneration, and possess appropriate mechanical properties. While polymers with ether linkages can be used in scaffold fabrication, there is no specific evidence in the literature to suggest that this compound has been investigated for this purpose. Research in this area is extensive, with a focus on a wide array of synthetic and natural polymers, yet this specific compound does not appear to be among them.
Design and Synthesis of Controlled Release Systems and Drug Carriers (Chemical Architecture Focus)
The design of controlled release systems often relies on the chemical architecture of polymers to encapsulate and release therapeutic agents in a predictable manner. The hydrolytically labile acetal bonds are a key feature in some drug delivery vehicles, allowing for pH-sensitive release of drugs. While the structure of this compound contains such a functional group, there are no available studies that describe its incorporation into drug delivery systems or its influence on the chemical architecture of drug carriers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
